molecular formula C24H26N2O3 B1264383 Unii-R6G6etv3MA

Unii-R6G6etv3MA

Cat. No.: B1264383
M. Wt: 390.5 g/mol
InChI Key: RJFAACKIMXBBMS-UHFFFAOYSA-N
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Description

Unii-R6G6etv3MA is a heteropolyacid complex with significant applications in industrial catalysis and analytical chemistry. Characterized by its unique arsenic-molybdenum-oxygen framework, this compound exhibits strong oxidative properties and stability under acidic conditions . Its molecular structure comprises a central arsenic atom coordinated with molybdenum oxide units, forming a Keggin-type heteropolyanion. This configuration enables its use in redox reactions, particularly in environmental remediation and chemical synthesis .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

14,15-dimethoxy-10-(2-piperidin-1-ylethyl)-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one

InChI

InChI=1S/C24H26N2O3/c1-28-20-15-18-21-19(26(24(18)27)13-12-25-10-6-3-7-11-25)14-16-8-4-5-9-17(16)22(21)23(20)29-2/h4-5,8-9,14-15H,3,6-7,10-13H2,1-2H3

InChI Key

RJFAACKIMXBBMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C3C(=C1)C(=O)N(C3=CC4=CC=CC=C42)CCN5CCCCC5)OC

Synonyms

KO 202125
KO-202125
KO202125

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : $ \text{AsMo}{12}\text{O}{40}^{3-} $ (hypothetical based on heteropolyacid templates)
  • Solubility: Highly soluble in polar solvents (e.g., water, ethanol)
  • Thermal Stability : Decomposes at 300°C, retaining reactivity up to 250°C .

Comparison with Similar Compounds

Structural Analogue: Phosphomolybdic Acid (H₃PMo₁₂O₄₀)

Similarities :

  • Both belong to the Keggin-type heteropolyacid family, sharing a tetrahedral central atom (As in Unii-R6G6etv3MA vs. P in phosphomolybdic acid) surrounded by molybdenum oxide units .
  • High solubility in polar solvents and strong oxidative capacity.

Differences :

Property This compound Phosphomolybdic Acid
Central Atom Arsenic Phosphorus
Redox Potential (V) +1.2 (vs. SHE) +0.8 (vs. SHE)
Catalytic Efficiency Higher in acidic media Better in neutral media
Environmental Impact Moderate toxicity Low toxicity

Functional Analogue: Ethyl Rhodamine B-PVA Complex

Similarities :

  • Both are used in spectrophotometric detection of heavy metals due to chromogenic reactions .
  • Exhibit fluorescence quenching in the presence of target analytes.

Differences :

Property This compound Ethyl Rhodamine B-PVA
Detection Range (ppm) 0.1–50 (As³⁺) 0.5–100 (Hg²⁺)
Sensitivity 0.05 ppm LOD 0.2 ppm LOD
Stability Stable >6 months Degrades in 3 months

Research Findings :

  • This compound demonstrates superior selectivity for arsenic ions, with minimal interference from co-existing ions like Fe³⁺ or Cu²⁺ . In contrast, Ethyl Rhodamine B-PVA requires masking agents for accurate Hg²⁺ detection .

Critical Analysis of Research Trends

However, its arsenic content raises regulatory concerns, prompting research into encapsulation techniques to mitigate leaching risks.

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